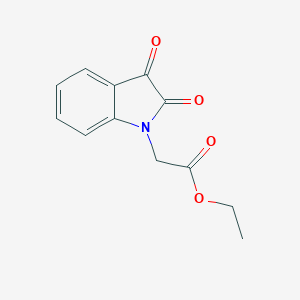

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

描述

属性

IUPAC Name |

ethyl 2-(2,3-dioxoindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-9-6-4-3-5-8(9)11(15)12(13)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKZJSSZZSMJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194016 | |

| Record name | 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo-, ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41042-21-1 | |

| Record name | Ethyl 2,3-dihydro-2,3-dioxo-1H-indole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41042-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isatin-N-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041042211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41042-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo-, ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL ISATIN-N-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0OM3JC2PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the properties of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a member of the isatin family of compounds, which are known for their diverse and significant biological activities. This technical guide provides a comprehensive overview of the known properties of this specific isatin derivative, including its chemical and physical characteristics, a detailed synthesis protocol, and an exploration of its potential biological significance based on the activities of related compounds. While specific quantitative biological data for this exact molecule is limited in publicly available literature, this guide extrapolates potential mechanisms of action and signaling pathway involvement based on the well-documented activities of the broader isatin class, which includes anticancer, antiviral, and anti-inflammatory properties.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of an isatin (1H-indole-2,3-dione) moiety N-substituted with an ethyl acetate group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Ethyl 2-(2,3-dioxoindol-1-yl)acetate | [1] |

| CAS Number | 41042-21-1 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₄ | [1][2][3] |

| Molecular Weight | 233.22 g/mol | [2] |

| Monoisotopic Mass | 233.0688 Da | [3] |

| Melting Point | 401–403 K (128–130 °C) | [4] |

| Predicted XlogP | 0.9 | [3] |

| SMILES | CCOC(=O)CN1C2=CC=CC=C2C(=O)C1=O | [3] |

| InChI | InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-9-6-4-3-5-8(9)11(15)12(13)16/h3-6H,2,7H2,1H3 | [3] |

| InChIKey | PTKZJSSZZSMJPS-UHFFFAOYSA-N | [3] |

Table 2: Crystallographic Data for this compound [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.6433 (6) |

| b (Å) | 5.8640 (3) |

| c (Å) | 16.2899 (8) |

| α (°) | 90 |

| β (°) | 124.693 (3) |

| γ (°) | 90 |

| Volume (ų) | 1066.40 (10) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Cu Kα |

| Wavelength (Å) | 1.54178 |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the N-alkylation of isatin with ethyl chloroacetate.[4]

Synthesis Workflow

Detailed Synthesis Protocol[4]

-

Reaction Setup: To a solution of isatin (10 mmol) in dimethylformamide (DMF, 20 ml), potassium carbonate (K₂CO₃, 20 mmol), ethyl chloroacetate (12 mmol), and a catalytic amount of tetrabutylammonium bromide (TBAB, 1 mmol) are added.

-

Reaction: The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the inorganic salts are removed by filtration.

-

Isolation: The solvent (DMF) is removed from the filtrate under reduced pressure.

-

Purification: The resulting crude product is purified by recrystallization from methanol.

-

Yield: The typical yield for this reaction is approximately 76%.[4]

X-ray Crystallography Protocol[4]

-

Data Collection: X-ray diffraction data were collected at 100 K on a Bruker SMART 6000 diffractometer using Cu Kα radiation (λ = 1.54178 Å). Data were collected using ω and φ scans.

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined as riding atoms.

Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data [3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 234.07608 |

| [M+Na]⁺ | 256.05802 |

| [M-H]⁻ | 232.06152 |

| [M+NH₄]⁺ | 251.10262 |

| [M+K]⁺ | 272.03196 |

Biological Activity and Signaling Pathways

Specific biological activity data, such as IC₅₀ values, for this compound are not extensively reported. However, the isatin scaffold is a well-established pharmacophore present in numerous compounds with significant biological activities, including anticancer, antiviral, and anti-inflammatory effects.[5] The biological potential of the title compound can be inferred from the known mechanisms of other isatin derivatives.

Potential Anticancer Activity and Associated Signaling Pathways

Isatin derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for tumor growth and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several isatin-based compounds have been identified as potent inhibitors of VEGFR-2. The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 by isatin derivatives can block these processes, thereby inhibiting tumor angiogenesis.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Some isatin derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor cell growth and induction of apoptosis.

Conclusion

This compound is a readily synthesizable isatin derivative with well-defined chemical and physical properties. While specific biological data for this compound is sparse, its structural relationship to a class of molecules with proven and diverse pharmacological activities suggests significant potential for further investigation. The established roles of isatin derivatives as inhibitors of key signaling pathways in cancer and other diseases, such as the VEGFR-2 and PI3K/Akt/mTOR pathways, provide a strong rationale for the biological evaluation of this compound. Future research should focus on obtaining experimental spectroscopic data and conducting comprehensive in vitro and in vivo studies to elucidate its specific biological targets and therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]

- 5. actanaturae.ru [actanaturae.ru]

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a member of the isatin family of compounds. Isatin (1H-indole-2,3-dione) and its derivatives are of significant interest to the scientific community due to their versatile chemical nature and a broad spectrum of pharmacological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, anti-HIV, and effects on the central nervous system.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known experimental data for this compound.

Chemical Structure and Properties

The core of this molecule is the isatin scaffold, which is an indole ring with two carbonyl groups at positions 2 and 3. In this specific derivative, an ethyl acetate group is attached to the nitrogen atom at position 1 of the indole ring.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 41042-21-1 | [2][3] |

| IUPAC Name | Ethyl 2-(2,3-dioxoindol-1-yl)acetate | [3] |

| Molecular Formula | C₁₂H₁₁NO₄ | [2][3] |

| Molecular Weight | 233.22 g/mol | [2] |

| SMILES | CCOC(=O)CN1C2=CC=CC=C2C(=O)C1=O | N/A |

Synthesis

The synthesis of this compound can be achieved through the N-alkylation of isatin. A general synthetic workflow is outlined below.

Detailed Experimental Protocol: Synthesis

A reported synthesis for this compound involves the following steps: To a solution of isatin (10 mmol) in dimethylformamide (DMF, 20 ml), potassium carbonate (K₂CO₃, 20 mmol) and tetrabutylammonium bromide (1 mmol) are added.[1] Ethyl chloroacetate (10 mmol) is then added to this mixture.[1] The reaction mixture is stirred at room temperature for 24 hours.[1] Following the reaction, the inorganic salts are removed by filtration. The solvent is then evaporated under reduced pressure. The resulting residue is treated with dichloromethane to isolate the crude product, which is then recrystallized from methanol to yield the final product.[1]

Crystallographic Data

The molecular structure of this compound has been characterized by single-crystal X-ray diffraction.[1] The data reveals a planar indole ring system.[1]

Table 2: Crystallographic Data

| Parameter | Value | Source |

| Crystal system | Monoclinic | [1] |

| Space group | P2₁/c | [1] |

| a (Å) | 13.6433 (6) | [1] |

| b (Å) | 4.9505 (3) | [1] |

| c (Å) | 16.2899 (8) | [1] |

| β (°) | 104.246 (2) | [1] |

| Volume (ų) | 1066.40 (10) | [1] |

| Z | 4 | [1] |

| Temperature (K) | 100 (2) | [1] |

| Radiation type | Cu Kα | [1] |

| λ (Å) | 1.54178 | [1] |

| R-factor | 0.040 | [1] |

| wR-factor | 0.104 | [1] |

Experimental Protocol: Single-Crystal X-ray Diffraction

For the single-crystal X-ray study, data collection is performed on a Bruker SMART 6000 diffractometer.[1] The structure is solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] H atoms are positioned geometrically and refined as riding atoms.[1]

Biological Activity

While specific quantitative biological activity data for this compound is not extensively documented in the reviewed literature, the isatin scaffold is a well-known pharmacophore. Derivatives of isatin have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

-

Anticancer properties: Isatin-based compounds have been investigated for their potential as anticancer agents.

-

Antimicrobial activity: Various derivatives have shown efficacy against different microbial strains.

-

Antiviral activity: Notably, some isatin derivatives have been studied for their anti-HIV properties.[1]

-

Central Nervous System (CNS) activity: The isatin core is also associated with effects on the central nervous system.[1]

It is important to note that the specific biological effects and potency can vary significantly with substitutions on the isatin ring system. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound is a readily synthesizable isatin derivative with a well-characterized solid-state structure. While the broader class of isatin compounds is known for its diverse biological activities, the specific pharmacological profile of this particular ester derivative remains an area for future investigation. The information provided in this guide serves as a foundational resource for researchers and professionals in the field of medicinal chemistry and drug development who are interested in exploring the potential of isatin-based compounds.

References

Spectroscopic and Structural Elucidation of Ethyl isatin-1-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl isatin-1-acetate (also known as Ethyl 2-(2,3-dioxoindolin-1-yl)acetate), a derivative of the versatile isatin scaffold. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for its synthesis and spectroscopic analysis.

Molecular Structure

Ethyl isatin-1-acetate possesses the chemical formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . The structure, confirmed by X-ray crystallography, consists of a planar indole ring system substituted at the nitrogen atom with an ethyl acetate group.

Synthesis of Ethyl isatin-1-acetate

A common and effective method for the synthesis of Ethyl isatin-1-acetate involves the N-alkylation of isatin.

Experimental Protocol:

A solution of isatin (10 mmol) in dimethylformamide (50 ml) is treated with ethyl bromoacetate (12 mmol) and potassium carbonate (12 mmol). Tetrabutylammonium bromide (1 mmol) can be added as a phase-transfer catalyst. The reaction mixture is stirred, typically at room temperature, until completion, which can be monitored by thin-layer chromatography. Upon completion, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent like methanol, to yield the final product.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isatin ring, the methylene protons of the acetate group, and the ethyl ester protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (Isatin) | 7.0 - 7.8 | Multiplet | |

| -CH₂- (acetate) | ~4.6 | Singlet | |

| -O-CH₂- (ethyl) | ~4.2 | Quartet | ~7.1 |

| -CH₃ (ethyl) | ~1.2 | Triplet | ~7.1 |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will be characterized by the signals from the two carbonyl carbons of the isatin core at high chemical shifts.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (ketone, C3) | ~183 |

| C=O (amide, C2) | ~158 |

| Aromatic-C (Isatin) | 110 - 151 |

| C=O (ester) | ~168 |

| -CH₂- (acetate) | ~42 |

| -O-CH₂- (ethyl) | ~62 |

| -CH₃ (ethyl) | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl isatin-1-acetate is expected to exhibit strong absorption bands corresponding to the carbonyl stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (amide) | ~1740 | Strong |

| C=O (ketone) | ~1620 | Strong |

| C=O (ester) | ~1750 | Strong |

| C-N Stretch | ~1380 | Medium |

| Aromatic C-H Stretch | ~3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 233 | Moderate | [M]⁺ (Molecular Ion) |

| 146 | High | [M - COOC₂H₅]⁺ |

| 118 | Moderate | [M - COOC₂H₅ - CO]⁺ |

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified Ethyl isatin-1-acetate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a typical spectral width of 0-12 ppm is used. For ¹³C NMR, a spectral width of 0-220 ppm is appropriate. Standard pulse sequences are employed for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in structural assignments.

IR Spectroscopy

-

Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[2][3][4][5][6]

-

Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.

-

Ionization : Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8][9]

-

Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of Ethyl isatin-1-acetate.

Caption: Workflow for the synthesis and spectroscopic analysis of Ethyl isatin-1-acetate.

References

- 1. researchgate.net [researchgate.net]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. jascoinc.com [jascoinc.com]

- 6. edinst.com [edinst.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

Physical and chemical properties of N-ethoxycarbonylmethylisatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethoxycarbonylmethylisatin, a prominent member of the N-substituted isatin family, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Isatin and its derivatives are recognized for their wide spectrum of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents. The introduction of an ethoxycarbonylmethyl group at the N-1 position of the isatin core can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of N-ethoxycarbonylmethylisatin, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological applications, with a focus on its role as an enzyme inhibitor.

Chemical and Physical Properties

N-ethoxycarbonylmethylisatin, systematically named ethyl 2-(2,3-dioxoindolin-1-yl)acetate, is a crystalline solid. Its fundamental properties are summarized in the table below. While specific experimental data for some properties are not widely published, the provided values are based on available data for the compound and closely related analogs.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₄ | [1] |

| Molecular Weight | 233.22 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 134-135 °C (for a related compound) | [2] |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | General knowledge |

| CAS Number | 41042-21-1 | [1] |

Synthesis and Characterization

The primary synthetic route to N-ethoxycarbonylmethylisatin involves the N-alkylation of isatin with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is typically carried out in the presence of a base in a polar aprotic solvent. Both conventional heating and microwave-assisted methods have been successfully employed.[3]

General Synthesis Workflow

The synthesis of N-ethoxycarbonylmethylisatin can be conceptually broken down into a few key steps, as illustrated in the workflow diagram below. This process begins with the deprotonation of isatin to form the isatin anion, which then acts as a nucleophile to displace the halide from the ethyl haloacetate, yielding the final product.

Caption: General workflow for the synthesis of N-ethoxycarbonylmethylisatin.

Detailed Experimental Protocol: Microwave-Assisted Synthesis[3]

This protocol is adapted from a general procedure for the microwave-assisted N-alkylation of isatin.

Materials:

-

Isatin (1.0 mmol, 147 mg)

-

Ethyl chloroacetate (1.1 mmol, 135 mg, 0.12 mL)

-

Potassium carbonate (K₂CO₃) (1.3 mmol, 179 mg)

-

N,N-Dimethylformamide (DMF) (a few drops to create a slurry)

Procedure:

-

In a microwave-transparent sealed vessel, combine isatin, potassium carbonate, and ethyl chloroacetate.

-

Add a few drops of DMF to the mixture to form a slurry.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture with microwaves at a suitable power and for a time sufficient to complete the reaction (e.g., 3 minutes at 200 W, as a starting point). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

If a solid precipitates, collect it by filtration, wash with water, and dry.

-

If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectral Data

The structural confirmation of N-ethoxycarbonylmethylisatin is achieved through various spectroscopic techniques. The expected spectral data are summarized below.

¹H and ¹³C NMR Spectroscopy

¹H NMR (Expected Chemical Shifts in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 2H | Aromatic CH |

| ~7.1-7.3 | m | 2H | Aromatic CH |

| ~4.7 | s | 2H | N-CH₂ |

| ~4.2 | q | 2H | O-CH₂ |

| ~1.2 | t | 3H | CH₃ |

¹³C NMR (Expected Chemical Shifts in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~183 | C=O (C3) |

| ~167 | C=O (ester) |

| ~158 | C=O (C2) |

| ~150 | Quaternary aromatic C |

| ~138 | Aromatic CH |

| ~125 | Aromatic CH |

| ~124 | Aromatic CH |

| ~117 | Quaternary aromatic C |

| ~110 | Aromatic CH |

| ~62 | O-CH₂ |

| ~40 | N-CH₂ |

| ~14 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of N-ethoxycarbonylmethylisatin is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1750-1735 | C=O stretch (ester) |

| ~1730-1710 | C=O stretch (ketone, C3) |

| ~1620-1600 | C=O stretch (amide, C2) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1200-1000 | C-O stretch (ester) |

Mass Spectrometry

The mass spectrum of N-ethoxycarbonylmethylisatin would show a molecular ion peak corresponding to its molecular weight. Predicted mass spectrometry data is available.[4]

| Adduct | m/z (predicted) |

| [M+H]⁺ | 234.07608 |

| [M+Na]⁺ | 256.05802 |

| [M-H]⁻ | 232.06152 |

Biological Activity and Potential Applications

N-substituted isatins are a class of compounds with diverse biological activities. While specific studies on N-ethoxycarbonylmethylisatin are limited, the isatin scaffold is known to be a privileged structure in medicinal chemistry. Derivatives have shown promise as inhibitors of various enzymes, including caspases and kinases, which are critical targets in cancer and inflammatory diseases.[5][6]

Enzyme Inhibition: Caspase Inhibition and Apoptosis

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death). Dysregulation of apoptosis is a hallmark of cancer. N-substituted isatins have been identified as potent inhibitors of caspases, making them attractive candidates for the development of novel anticancer agents.[2] The general mechanism involves the isatin molecule binding to the active site of the caspase, thereby preventing it from cleaving its natural substrates and halting the apoptotic cascade.

Caption: Role of N-substituted isatins in the caspase-mediated apoptosis pathway.

Experimental Workflow for Enzyme Inhibition Screening

A typical workflow to evaluate the potential of N-ethoxycarbonylmethylisatin as an enzyme inhibitor would involve a series of in vitro assays.

Caption: A generalized experimental workflow for identifying and characterizing enzyme inhibitors.

Conclusion

N-ethoxycarbonylmethylisatin is a synthetically accessible derivative of the versatile isatin scaffold. While comprehensive data on its physical, chemical, and biological properties are still emerging, the known activities of related N-substituted isatins suggest its potential as a valuable compound for further investigation in drug discovery, particularly in the development of enzyme inhibitors for therapeutic applications. This technical guide provides a foundational understanding of this compound, offering detailed protocols and conceptual frameworks to aid researchers in their future studies. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of N-ethoxycarbonylmethylisatin.

References

- 1. CAS 41042-21-1 | Ethyl 2-(2,3-dioxoindolin-1-yl)acetate - Synblock [synblock.com]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]

- 4. PubChemLite - Ethyl (2,3-dioxo-2,3-dihydro-1h-indol-1-yl)acetate (C12H11NO4) [pubchemlite.lcsb.uni.lu]

- 5. Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, a heterocyclic compound belonging to the N-substituted isatin class of molecules. While the broader isatin scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, this document focuses on the specific history, synthesis, and structural characterization of the ethyl acetate derivative. The seminal work appears to be the detailed crystallographic study by Robeyns et al. in 2007, which provides the first comprehensive scientific description of this compound. This guide details the experimental protocol for its synthesis and presents its key structural data. Although specific biological activity and signaling pathway modulation for this particular ester have not been extensively reported in the literature, the known therapeutic potential of the N-substituted isatin family, particularly in anticancer and enzyme inhibition contexts, is discussed to provide a framework for future research and drug discovery efforts.

Introduction and Historical Context

This compound, with the CAS number 41042-21-1, is a derivative of isatin (1H-indole-2,3-dione).[1] Isatin itself is a naturally occurring compound found in certain plants and has also been identified as a metabolic derivative of adrenaline in the human body. The isatin core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-HIV properties.[2]

The specific history of this compound is not extensively documented in early literature. The most definitive and detailed scientific report on this compound is a 2007 publication in Acta Crystallographica Section E: Structure Reports Online by Robeyns et al.[2][3] This study provided a complete synthesis and a high-resolution crystal structure of the molecule, thereby establishing its precise three-dimensional architecture. While it is possible that the compound was synthesized prior to this date, the 2007 paper represents the first comprehensive characterization available in peer-reviewed literature, marking a key point in its scientific history. The synthesis of this compound is a logical extension of the broader research into N-substituted isatins, where modifications at the N-1 position are explored to modulate biological activity.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | Ethyl 2-(2,3-dioxoindol-1-yl)acetate | [1] |

| CAS Number | 41042-21-1 | [1][4] |

| Molecular Formula | C12H11NO4 | [1][4] |

| Molecular Weight | 233.22 g/mol | [4] |

| Appearance | Yellow crystals | [3] |

Synthesis and Experimental Protocol

The synthesis of this compound is achieved through the N-alkylation of isatin with ethyl bromoacetate. The protocol detailed by Robeyns et al. (2007) is the primary reference for its preparation.[2][3]

General Synthesis Workflow

The synthesis involves the reaction of isatin with ethyl bromoacetate in the presence of a base (potassium carbonate) and a phase-transfer catalyst (tetrabutylammonium bromide) in a suitable solvent such as dimethylformamide (DMF).

Detailed Experimental Protocol (Robeyns et al., 2007)

-

Materials:

-

Isatin (10 mmol)

-

Ethyl bromoacetate (12 mmol)

-

Potassium carbonate (12 mmol)

-

Tetrabutylammonium bromide (1 mmol)

-

Dimethylformamide (DMF) (50 ml)

-

Methanol for recrystallization

-

-

Procedure:

-

To a solution of isatin in dimethylformamide, add ethyl bromoacetate, potassium carbonate, and tetrabutylammonium bromide.[3]

-

Stir the reaction mixture at room temperature.

-

After the reaction is complete (as monitored by thin-layer chromatography), filter the mixture to remove the salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid from methanol.

-

-

Yield: 1.77 g (76%)

-

Melting Point: 401–403 K

Structural Characterization

The definitive structural elucidation of this compound was accomplished through single-crystal X-ray diffraction.[2] The key crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P21/c | [2] |

| a (Å) | 13.6433 (6) | [2] |

| b (Å) | 4.9505 (3) | [2] |

| c (Å) | 16.2899 (8) | [2] |

| β (°) | 104.246 (2) | [2] |

| Volume (ų) | 1066.40 (10) | [2] |

| Z | 4 | [2] |

| Temperature (K) | 100 | [2] |

| R-factor | 0.040 | [2] |

The molecular structure is characterized by a planar indole ring system. The ester group is oriented at an angle to this plane.[2]

Biological Activity and Potential Applications

While specific biological studies on this compound are not widely reported, the broader class of N-substituted isatin derivatives has been the subject of extensive research in drug discovery. This provides a strong rationale for the synthesis and further investigation of the title compound.

General Therapeutic Targets of Isatin Derivatives

Isatin derivatives are known to interact with a variety of biological targets, leading to a range of pharmacological effects. The diagram below illustrates some of the key therapeutic areas and molecular targets for this class of compounds.

Potential for Drug Discovery

Given the established activities of related compounds, this compound represents a lead compound for further investigation in several areas:

-

Anticancer Research: Many isatin-indole conjugates have shown potent antiproliferative activity against various cancer cell lines.[5] The mechanism often involves the induction of apoptosis through pathways such as caspase activation and cell cycle arrest.[5]

-

Enzyme Inhibition: N-substituted isatins have been identified as inhibitors of various enzymes, including caspases, which are key mediators of apoptosis, and α-glucosidase, a target in the management of diabetes.

-

Neuroprotective Agents: Some isatin derivatives have been investigated for their potential in treating neurodegenerative diseases, partly through their ability to inhibit monoamine oxidase (MAO).

The ethyl acetate moiety at the N-1 position can influence the compound's solubility, cell permeability, and interaction with biological targets, making it a valuable subject for comparative studies within a library of N-substituted isatins.

Conclusion and Future Directions

This compound is a well-characterized N-substituted isatin derivative, with its definitive synthesis and structural analysis reported in 2007. While its specific biological functions remain to be fully elucidated, its chemical lineage places it in a class of compounds with significant therapeutic potential. Future research should focus on screening this compound against a panel of cancer cell lines and key enzymes to determine its specific activity profile. Structure-activity relationship (SAR) studies, comparing it with other N-substituted isatins, would be invaluable in designing next-generation derivatives with enhanced potency and selectivity. Furthermore, investigation into its mechanism of action, should it exhibit significant biological activity, could uncover novel signaling pathway interactions and provide new avenues for drug development.

References

The Biological Potential of Isatin-1-Acetic Acid Esters: A Technical Guide

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1] The isatin core is synthetically versatile, allowing for modifications at the N-1 position, the C-3 carbonyl group, and the aromatic ring, leading to a vast library of compounds with activities spanning anticancer, antimicrobial, antiviral, and enzyme inhibition.[1][2] This technical guide focuses specifically on the biological potential of isatin derivatives substituted at the N-1 position with an acetic acid ester moiety. While direct biological evaluations of these esters are not extensively reported, substantial evidence from closely related N-alkylated isatins and their immediate downstream derivatives—isatin-1-acetohydrazones—provides a strong rationale for their potential as therapeutic agents. This document will detail the synthesis, biological activities, mechanisms of action, and relevant experimental protocols for these and closely related compounds to illuminate the potential of the isatin-1-acetic acid ester core.

Synthesis of Isatin-1-Acetic Acid Ester Derivatives

The foundational step in exploring this class of compounds is the synthesis of the parent ester, typically through N-alkylation of the isatin core. This ester serves as a crucial intermediate for creating further derivatives, such as hydrazides and hydrazones, which are frequently used in biological screening.

Experimental Protocol: Synthesis of Ethyl 2-(2,3-dioxoindolin-1-yl)acetate

This protocol is based on the N-alkylation of isatin.[3]

-

Reagents and Setup: Dissolve isatin (1.0 eq) in dimethylformamide (DMF). Add potassium carbonate (1.2 eq), ethyl bromoacetate (1.2 eq), and tetrabutylammonium bromide (0.1 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for approximately 12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl 2-(2,3-dioxoindolin-1-yl)acetate.[3]

The resulting ester can then be readily converted to the corresponding hydrazide by refluxing with hydrazine hydrate, which in turn is condensed with various aldehydes or ketones to produce a library of hydrazone derivatives for biological evaluation.[2]

Biological Potential: Anticancer Activity

The most promising therapeutic application for N-substituted isatins is in oncology. Structure-activity relationship (SAR) studies reveal that substitution at the N-1 position is a highly effective strategy for enhancing cytotoxic potency.

Structure-Activity Relationship (SAR) Insights

Research on a range of N-alkylisatins has shown that introducing an aromatic ring via a linker at the N-1 position significantly increases anticancer activity.[4][5] Specifically, N-benzyl isatins, particularly those with electron-withdrawing groups on the benzyl ring or halogen atoms (e.g., bromine) at the C-5 and C-7 positions of the isatin core, exhibit potent, sub-micromolar cytotoxicity.[4][6] This establishes a strong rationale for the anticancer potential of isatin-1-acetic acid esters, which feature a carboxymethyl group at the N-1 position.

Quantitative Cytotoxicity Data

While data for isatin-1-acetic acid esters is sparse, the cytotoxic potential of the N-substituted isatin scaffold is well-documented. The following table summarizes the activity of representative N-substituted isatin derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Lymphoma) | 0.49 | [4] |

| 2 | 5,7-Dibromo-N-(p-methylbenzyl)isatin | Jurkat (Leukemia) | 0.49 | [4] |

| 3 | N-Benzyl isatin-hydrazone (Cpd 23) | MDA-MB-231 (Breast) | 15.8 ± 0.6 | [2] |

| 4 | Isatin-hydrazone hybrid (Cpd 133) | MCF-7 (Breast) | 4.86 | [7] |

| 5 | Isatin-hydrazone hybrid (Cpd 133) | A549 (Lung) | 5.32 | [7] |

| 6 | 5,6,7-Tribromoisatin | U937 (Lymphoma) | <10 | [6] |

Mechanism of Action: Tubulin Polymerization Inhibition

Potent N-alkylisatins have been shown to exert their anticancer effects by targeting the microtubule network, a critical component for cell division.[4][5] The proposed mechanism involves the destabilization of microtubules, leading to an inhibition of tubulin polymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering programmed cell death (apoptosis) through the activation of effector caspases, such as caspase-3 and caspase-7.[4][6]

Biological Potential: Antimicrobial Activity

While the anticancer properties of N-substituted isatins are prominent, the broader class of isatin hydrazones is also known for its antimicrobial potential. These compounds have been evaluated against various bacterial and fungal strains.

Antimicrobial Screening

Isatin-hydrazone derivatives have demonstrated inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8] Some derivatives also show promise in modulating bacterial biofilm formation, a key factor in antibiotic resistance.[9][10] Although specific data for isatin-1-acetohydrazones is limited, the established activity of the isatin-hydrazone pharmacophore suggests this is a viable area for future investigation.

Key Experimental Methodologies

Detailed and reproducible protocols are essential for evaluating the biological potential of new chemical entities.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and is widely used to measure cytotoxicity.[2][11]

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (isatin-1-acetic acid esters or their derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

Isatin-1-acetic acid esters represent a synthetically accessible and promising class of compounds that remains largely unexplored in terms of direct biological activity. However, based on extensive research into related N-alkylated isatins, it is evident that the N-1 position is a critical site for derivatization to achieve potent biological effects. The demonstrated anticancer activity of N-benzyl isatins, which function as inhibitors of tubulin polymerization that induce G2/M cell cycle arrest and apoptosis, provides a compelling hypothesis for the mechanism of action for isatin-1-acetic acid esters and their derivatives. The established protocols for synthesis and in vitro evaluation provide a clear pathway for future research. Further investigation into this specific scaffold is highly warranted and could lead to the development of novel and effective therapeutic agents, particularly in the field of oncology.

References

- 1. seejph.com [seejph.com]

- 2. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. An investigation into the cytotoxicity and mode of action of some novel N-alkyl-substituted isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 8. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "The Evaluation of Isatin 3-Hydrazone Derivatives toward Biofilm Regula" by Sarah E. Nuckolls and Andrew A. Yeagley [digitalcommons.longwood.edu]

- 10. digitalcommons.longwood.edu [digitalcommons.longwood.edu]

- 11. asianpubs.org [asianpubs.org]

In-depth Technical Guide: Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, a derivative of the versatile isatin scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. Isatin and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticonvulsant properties. This technical guide provides a comprehensive overview of this compound, including its synonyms, synthesis, and available biological data.

Chemical Identification and Synonyms

A clear identification of the compound is crucial for accurate research and communication. The primary name and a list of known synonyms are provided below.

| Identifier Type | Value |

| Systematic Name | This compound |

| IUPAC Name | ethyl 2-(2,3-dioxoindol-1-yl)acetate |

| CAS Number | 41042-21-1[1][2] |

| Molecular Formula | C₁₂H₁₁NO₄[1][2] |

| Molecular Weight | 233.22 g/mol |

Table 1: Primary Identifiers for this compound.

A variety of synonyms are used in literature and chemical databases to refer to this compound. Being aware of these is essential for comprehensive literature searches.

| Synonym |

| Ethyl isatin-N-acetate |

| 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo-, ethyl ester |

| 2,3-Dioxo-1-indolineacetic acid ethyl ester |

| Ethyl 2-(2,3-dioxoindolin-1-yl)acetate |

| NSC 136016 |

Table 2: Common Synonyms for this compound.

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of isatin. This reaction involves the deprotonation of the indole nitrogen of isatin, followed by nucleophilic attack on an ethyl haloacetate.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process.

References

Molecular formula and weight of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

An In-Depth Technical Guide on Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and crystallographic analysis of this compound, a derivative of isatin. Isatin and its analogues are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer, antimicrobial, and anti-HIV properties.[1][2][3]

Compound Identification and Properties

This compound is a small molecule featuring a core isatin (1H-indole-2,3-dione) structure N-substituted with an ethyl acetate group.

| Identifier | Value | Source |

| IUPAC Name | Ethyl 2-(2,3-dioxoindol-1-yl)acetate | [4] |

| Molecular Formula | C₁₂H₁₁NO₄ | [4][5][6] |

| Molecular Weight | 233.22 g/mol | [5][7] |

| Monoisotopic Mass | 233.0688 Da | [6] |

| CAS Number | 41042-21-1 | [4][5] |

Physicochemical and Structural Data

The structural and physicochemical characteristics of a compound are critical for understanding its behavior and potential applications in drug development.

Predicted Mass Spectrometry Data

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the molecule, which are useful in mass spectrometry-based analyses.[6]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 234.07608 | 148.0 |

| [M+Na]⁺ | 256.05802 | 157.5 |

| [M-H]⁻ | 232.06152 | 151.7 |

| [M+NH₄]⁺ | 251.10262 | 167.7 |

| [M+K]⁺ | 272.03196 | 155.2 |

| [M]⁺ | 233.06825 | 151.7 |

Data sourced from PubChem and calculated using CCSbase.[6]

Single-Crystal X-ray Crystallography Data

The precise molecular structure was determined by single-crystal X-ray diffraction at 100 K. The data reveals a planar indole ring system.[1][2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.6433 (6) |

| b (Å) | 5.8291 (3) |

| c (Å) | 16.2899 (8) |

| β (°) | 125.131 (2) |

| Volume (ų) | 1066.40 (10) |

| Z | 4 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature (K) | 100 |

| R-factor | 0.040 |

| wR-factor | 0.104 |

Data from a study published in Acta Crystallographica Section E.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Synthesis Protocol

The synthesis of this compound can be achieved via the N-alkylation of isatin.[2]

-

Reaction Setup : A mixture of isatin (10 mmol), K₂CO₃ (10 mmol), and tetrabutylammonium bromide (1 mmol) is prepared in acetonitrile (CH₃CN, 50 ml).

-

Addition of Reagent : Ethyl bromoacetate (10 mmol) is added to the stirred suspension.

-

Reaction Conditions : The mixture is stirred at room temperature for 5 hours.

-

Workup : After the reaction period, the salts are removed by filtration.

-

Purification : The solvent is evaporated under reduced pressure, and the resulting residue is recrystallized from methanol to yield the final product. A reported yield for this method is 76%.[2]

Single-Crystal X-ray Diffraction Protocol

The following protocol outlines the procedure for determining the crystal structure of the compound.[1]

-

Data Collection : X-ray diffraction data were collected at 100 K on a Bruker SMART 6000 diffractometer using Cu Kα radiation.[1] Data were collected using ω and φ scans.[1]

-

Cell Refinement : The cell refinement and data reduction were performed using the SAINT software package.[2]

-

Structure Solution and Refinement : The structure was solved by direct methods.[1] Refinement was carried out by full-matrix least-squares on F² using the SHELXL97 program.

-

Hydrogen Atom Treatment : All hydrogen atoms were positioned geometrically and refined as riding atoms.[1]

-

Absorption Correction : A multi-scan absorption correction was applied using SADABS.[1]

Biological Context and Screening Workflow

The isatin core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][8] These activities often stem from the ability of the isatin ring to interact with various biological targets. The workflow for discovering and characterizing the biological activity of a novel isatin derivative like this compound typically follows a structured path from synthesis to biological evaluation.

Caption: A logical workflow for the synthesis and biological evaluation of novel isatin derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C12H11NO4) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Introduction

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, a key N-substituted isatin derivative, serves as a versatile intermediate in the synthesis of a wide array of heterocyclic compounds with significant biological and pharmacological activities.[1][2] The N-alkylation of the isatin core not only modifies its chemical reactivity but also provides a scaffold for the development of novel therapeutic agents, including potential antiviral, cytotoxic, and caspase-inhibiting compounds.[1] This document outlines a detailed protocol for the synthesis of this compound from isatin via N-alkylation with ethyl chloroacetate or ethyl bromoacetate.

The described methods involve the deprotonation of the isatin nitrogen using a suitable base, followed by nucleophilic substitution with an ethyl haloacetate. Both conventional heating and microwave-assisted procedures are presented, with the latter offering significant advantages in terms of reduced reaction times and improved yields.[1][3]

Reaction Principle

The synthesis is based on the N-alkylation of isatin.[4] The weakly acidic N-H proton of the indole ring is removed by a base, such as potassium carbonate (K₂CO₃), to form the isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate or ethyl bromoacetate in an Sₙ2 reaction to form the desired product, this compound.

Experimental Protocols

Method 1: Conventional Heating

This protocol details the synthesis of this compound using traditional reflux conditions.

Materials:

-

Isatin

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dry acetone

-

Crushed ice

-

Methanol

Procedure:

-

To a solution of isatin (0.01 mol) in dry acetone, add potassium carbonate (0.015 mol) and ethyl chloroacetate (0.01 mol).[5]

-

Reflux the reaction mixture for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture onto crushed ice.[5]

-

The solid product that separates is collected by filtration.

-

Wash the solid with water and recrystallize from methanol to obtain pure this compound.[5]

Method 2: Microwave-Assisted Synthesis

This method provides a more rapid and efficient synthesis using microwave irradiation.

Materials:

-

Isatin

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)

-

Water

Procedure:

-

In a microwave-safe vessel, combine isatin, the chosen base (K₂CO₃ or Cs₂CO₃), and a few drops of DMF or NMP.[1][3]

-

Add the alkylating agent, ethyl chloroacetate.

-

Irradiate the mixture in a household or dedicated laboratory microwave oven. Optimal power and time should be determined, but typical conditions can be around 200-300W for 3-5 minutes.[3]

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Pour the mixture into water.

-

The precipitated product is collected by filtration, washed with water, and dried.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound under different conditions.

| Method | Alkylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Conventional | Ethyl chloroacetate | K₂CO₃ | Dry Acetone | 20 h | Reflux | 64 | [5] |

| Microwave | Ethyl chloroacetate | K₂CO₃ | DMF | 3 min | 200W | 76 | [3] |

| Conventional | Ethyl chloroacetate | K₂CO₃ | DMF | 2 h | 85°C | 68 | [3] |

Visualizations

Experimental Workflow

References

- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sid.ir [sid.ir]

Protocol for N-Alkylation of Isatin using Ethyl Chloroacetate

Application Note

Introduction:

N-alkylation of isatin is a crucial chemical transformation for the synthesis of a diverse array of biologically active compounds and synthetic intermediates.[1] The introduction of an alkyl group at the nitrogen atom of the isatin core can significantly modify its chemical reactivity and biological properties, leading to derivatives with potential applications as antiviral, anticancer, and anti-inflammatory agents.[1][2] This protocol details the N-alkylation of isatin with ethyl chloroacetate to produce N-(ethoxycarbonylmethyl)isatin, a key precursor for the synthesis of isatin-based acetic acid derivatives. The procedure outlines both conventional heating and microwave-assisted methods, providing researchers with versatile options depending on available equipment and desired reaction times.

Principle of the Method:

The N-alkylation of isatin proceeds via a nucleophilic substitution reaction. In the presence of a base, the acidic N-H proton of isatin is abstracted to form a resonance-stabilized isatin anion.[1][3][4] This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate and displacing the chloride leaving group to form the N-alkylated product. The choice of base and solvent is critical for efficient reaction, with polar aprotic solvents generally favoring the reaction.[1][3]

Experimental Protocols

This section provides two detailed protocols for the N-alkylation of isatin using ethyl chloroacetate: a conventional heating method and a microwave-assisted method.

Method A: Conventional Heating

This method is a standard approach that utilizes common laboratory equipment.

Materials:

-

Isatin

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol, 147.1 mg).

-

Add anhydrous potassium carbonate (1.3 mmol, 179.7 mg) to the flask.

-

Add N,N-dimethylformamide (DMF, 5 mL) to the flask.

-

Stir the mixture at room temperature for 10 minutes to ensure good suspension of the reagents.

-

Add ethyl chloroacetate (1.1 mmol, 134.6 mg, 1.1 mL) dropwise to the stirring suspension.

-

Attach a condenser to the flask and heat the reaction mixture to 80-85 °C using a heating mantle or oil bath.[5]

-

Maintain the reaction at this temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water (20 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Method B: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to improved yields.[1][5]

Materials:

-

Isatin

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)

-

Microwave reactor vial

-

Microwave synthesizer

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for work-up

Procedure:

-

In a microwave reactor vial, combine isatin (1.0 mmol, 147.1 mg), the chosen base (K₂CO₃, 1.3 mmol, 179.7 mg or Cs₂CO₃, 1.3 mmol, 423.6 mg), and ethyl chloroacetate (1.1 mmol, 134.6 mg, 1.1 mL).[1][3]

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a power of 200-300 Watts for 3-5 minutes.[5] The reaction temperature will increase during irradiation.

-

After the irradiation is complete, allow the vial to cool to a safe temperature.

-

Follow the work-up procedure as described in Method A (steps 9-14) to isolate and purify the product.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of isatin with ethyl chloroacetate under both conventional and microwave-assisted methods.

| Method | Base | Solvent | Temperature/Power | Time | Yield (%) | Reference |

| Conventional Heating | K₂CO₃ | DMF | 85 °C | 2 h | 68 | [5] |

| Microwave-Assisted | K₂CO₃ | DMF | 200 W | 3 min | 76 | [5] |

| Microwave-Assisted | Cs₂CO₃ | DMF | 200 W | 3 min | ~93 (qualitative) | [5] |

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the N-alkylation of isatin.

Reaction Mechanism

Caption: The reaction mechanism for the N-alkylation of isatin.

References

- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. researchgate.net [researchgate.net]

Applications of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, also known as ethyl isatin-1-acetate, is a versatile scaffold in medicinal chemistry. The isatin core, a privileged bicyclic system, provides a unique structural motif for the design and synthesis of a wide array of biologically active compounds.[1][2][3] The presence of the ethyl acetate group at the N-1 position offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of potent and selective therapeutic agents.[4][5]

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its utility as a building block for the development of anticancer, enzyme inhibitory, and antimicrobial agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts.

Anticancer and Cytotoxic Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[5][6] The isatin scaffold can be functionalized at various positions to modulate the anticancer activity and selectivity.[1]

A series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic activity against MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines.[5] Notably, ortho-substitutions on the N-phenyl ring generally resulted in better activity compared to meta and para substitutions.[5]

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Substitution on N-phenyl ring | Target Cell Line | IC50 (µM) | Reference |

| 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide | 2-isopropyl | MCF7, A549, HeLa | Most active of the series (specific IC50 not provided) | [4][5] |

The anticancer mechanism of isatin-based compounds often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, isatin-triazole hybrids have been shown to inhibit tubulin polymerization, and other derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) and signal transducer and activator of transcription 3 (STAT3).[1]

Signaling Pathway: VEGFR2/STAT3 Inhibition

Caption: Inhibition of the VEGFR2/STAT3 signaling pathway by isatin derivatives.

Enzyme Inhibition

The isatin scaffold has proven to be a valuable template for the design of potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Insulin-Degrading Enzyme (IDE) Inhibition

A derivative of this compound, namely Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetate, has been identified as a competitive inhibitor of insulin-degrading enzyme (IDE).[7][8] IDE is a key target for the treatment of type 2 diabetes and Alzheimer's disease, and its inhibition is also being explored as a cancer therapy strategy.[7][8]

Table 2: Inhibitory Activity against Insulin-Degrading Enzyme (IDE)

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |

| Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetate | IDE | 3.60 | Competitive |

This compound demonstrated selective cytotoxicity towards cancer cells over normal cells and inhibited cancer cell migration.[7][8]

Caspase Inhibition

Isatin-based derivatives have been designed and synthesized as inhibitors of caspases, a family of proteases that play a critical role in apoptosis.[9] Dysregulation of apoptosis is a hallmark of cancer, making caspase inhibitors potential therapeutic agents. Certain isatin-sulphonamide derivatives have shown moderate inhibitory activity against caspase-3 and -7.[9]

Antimicrobial Applications

Derivatives of this compound have been investigated for their antimicrobial properties against a spectrum of bacteria and fungi.[2][4][10] The broad-spectrum antimicrobial potential of the isatin core makes it an attractive starting point for the development of novel anti-infective agents.

While specific quantitative data for derivatives of the title compound is limited in the provided search results, the general class of isatin derivatives has shown promising activity. For example, various Schiff bases and Mannich bases of isatin exhibit significant antibacterial activity.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-carboxymethylation of isatin to yield the title compound.[4]

Materials:

-

Isatin

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)

Procedure:

-

To a solution of isatin (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Add ethyl bromoacetate (1.5 equivalents) to the mixture.

-

If desired, add a catalytic amount of TBAB (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Caption: General workflow for the synthesis of the title compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF7, A549, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound serves as a valuable and versatile starting material in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, enzyme inhibitory, and antimicrobial effects. The synthetic accessibility and the possibility for diverse structural modifications make this scaffold highly attractive for the development of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to further explore the medicinal potential of this important class of compounds.

References

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate as a key intermediate in the synthesis of complex heterocyclic structures, particularly spirooxindoles, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound, an N-1 functionalized derivative of isatin, is a valuable building block in organic synthesis. The presence of the reactive dicarbonyl system at the C-2 and C-3 positions of the indole core, combined with the ester functionality at the N-1 position, offers multiple sites for chemical modification. This allows for the construction of diverse and complex molecular architectures, most notably the spirooxindole framework, which is a common motif in a variety of biologically active natural products and synthetic compounds.

Synthesis of this compound

The title compound can be efficiently synthesized from the readily available starting materials isatin and ethyl bromoacetate.

Synthetic Protocol:

A robust method for the preparation of this compound involves the N-alkylation of isatin.

Reaction Scheme:

Application Notes and Protocols: Antimicrobial and Antifungal Activity of Isatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2] These activities include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The unique structural features of the isatin nucleus, particularly the presence of a reactive keto group at the C-3 position and an amide group, allow for diverse chemical modifications, leading to the synthesis of novel compounds with enhanced therapeutic potential.[4][5] This document provides a comprehensive overview of the antimicrobial and antifungal activities of various isatin derivatives, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.